2-(4-Chlorothiophen-2-yl)acetic acid
Description
2-(4-Chlorothiophen-2-yl)acetic acid is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent at the 4-position and an acetic acid moiety at the 2-position
Properties
IUPAC Name |
2-(4-chlorothiophen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJTZFJYUMDHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263206-98-9 | |
| Record name | 2-(4-chlorothiophen-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)acetic acid typically involves the chlorination of thiophene followed by carboxylation. One common method starts with the chlorination of thiophene to produce 4-chlorothiophene. This intermediate is then subjected to a carboxylation reaction using carbon dioxide in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorothiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding thiophene-2-acetic acid.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene-2-acetic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-(4-Chlorothiophen-2-yl)acetic acid. For example, derivatives such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine have shown promising results in inhibiting inflammatory pathways, suggesting that similar structures may possess comparable activities. The synthesis of these derivatives often involves complex organic reactions that enhance their pharmacological profiles .
Herbicidal Activity
In agricultural science, compounds like this compound are being explored for their herbicidal properties. Similar compounds, such as 2,4-dichlorophenoxy acetic acid, have been extensively studied for their ability to act as plant growth regulators and herbicides. Research indicates that these compounds can effectively control weed growth while promoting desired plant development .
Case Study 1: Medicinal Applications
A case study investigating the anti-inflammatory effects of thiazole derivatives demonstrated that modifications to the thiophene moiety significantly enhance activity against inflammatory markers in vitro. The study utilized molecular docking techniques to predict interactions with key enzymes involved in inflammation, revealing that specific substitutions on the thiophene ring could optimize therapeutic efficacy .
Case Study 2: Agricultural Applications
Another study focused on the herbicidal potential of chlorinated phenoxyacetic acids, including those structurally similar to this compound. Field trials showed effective weed control with minimal phytotoxicity to crops. This research supports the development of new herbicides that leverage the unique chemical properties of chlorinated aromatic compounds .
Comparative Data Table
| Compound | Application | Key Findings |
|---|---|---|
| This compound | Anti-inflammatory | Potential inhibition of inflammatory pathways |
| 4-(4-Chlorothiophen-2-yl)thiazol-2-amine | Anti-inflammatory | Enhanced activity against inflammatory markers |
| 2,4-Dichlorophenoxy acetic acid | Herbicide | Effective weed control with low crop toxicity |
Mechanism of Action
The mechanism of action of 2-(4-Chlorothiophen-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The chloro and acetic acid groups play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: Lacks the chloro substituent, resulting in different reactivity and biological activity.
4-Bromo-thiophen-2-YL)-acetic acid: Similar structure but with a bromo group instead of a chloro group, leading to variations in chemical properties and applications.
2-Chloro-thiophen-3-YL)-acetic acid:
Uniqueness
2-(4-Chlorothiophen-2-yl)acetic acid is unique due to the specific positioning of the chloro and acetic acid groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(4-Chlorothiophen-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a chlorine atom and an acetic acid moiety. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. Studies suggest that it may reduce inflammatory markers in various models .
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration as an antibiotic agent.
- Anticancer Potential : Similar compounds have demonstrated anticancer effects through mechanisms such as the inhibition of specific signaling pathways involved in tumor growth and metastasis. This raises the potential for this compound to be developed into a therapeutic agent against certain cancers .
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in inflammatory processes. For instance, its potential anti-inflammatory effects may stem from the inhibition of COX-2, leading to decreased prostaglandin synthesis, which is pivotal in mediating inflammation.
Research Findings and Case Studies
Several studies have explored the pharmacological profiles of thiophene derivatives, including this compound. Notable findings include:
- Inhibition of Inflammatory Pathways : A study demonstrated that derivatives similar to this compound could inhibit mPGES-1, an enzyme implicated in inflammation and cancer progression. This suggests a broader application in managing inflammatory diseases.
- Cell Viability Assays : In vitro assays using human cell lines have indicated that while certain concentrations of related compounds exhibit minimal cytotoxicity, they effectively modulate inflammatory responses and cell viability under stress conditions .
- Comparative Analysis : Table 1 summarizes the comparative IC50 values of various compounds related to their inhibitory effects on COX enzymes.
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | COX-2 |
| Indomethacin | 0.5 | COX-1/COX-2 |
| Zileuton | 11 | 5-Lipoxygenase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
